molecular formula C21H18N2O5S B10818722 N-Ethyl-4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide

N-Ethyl-4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide

Cat. No.: B10818722
M. Wt: 410.4 g/mol
InChI Key: AARVTLIQNGAELZ-UHFFFAOYSA-N
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Description

N-Ethyl-4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide is a chemical compound known for its role as a potent and selective allosteric inhibitor of discoidin domain receptor 2 (DDR2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield good results .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The phenoxazinone core can undergo oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

N-Ethyl-4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in inhibiting cellular processes such as invasion and migration, particularly in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating metastatic breast cancer due to its ability to inhibit DDR2.

Comparison with Similar Compounds

Similar Compounds

  • DDR1 Inhibitor 7rh
  • DDR1-IN-1
  • XL188
  • E7820

Uniqueness

Compared to similar compounds, N-Ethyl-4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide is unique due to its high selectivity and potency as an allosteric inhibitor of DDR2. This specificity makes it particularly effective in inhibiting cancer cell invasion and migration, setting it apart from other DDR inhibitors .

Properties

IUPAC Name

N-ethyl-4-[(7-oxophenoxazin-3-yl)oxymethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-2-22-29(25,26)17-7-3-14(4-8-17)13-27-16-6-10-19-21(12-16)28-20-11-15(24)5-9-18(20)23-19/h3-12,22H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARVTLIQNGAELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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